1,3-Propanediamine, 2-(aminomethyl)-

Description

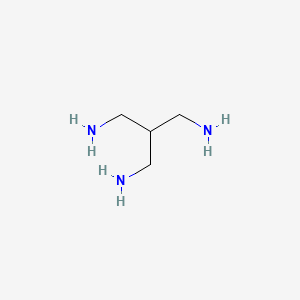

1,3-Propanediamine, 2-(aminomethyl)- (CAS 4742-00-1), also known as pentaerythrityltetramine or 2,2-bis(aminomethyl)propane-1,3-diamine, is a branched tetraamine with the molecular formula C₅H₁₆N₄ and a molecular weight of 132.21 g/mol . Its structure features two aminomethyl (-CH₂NH₂) groups attached to the central carbon of a 1,3-propanediamine backbone, resulting in four amine groups in total. This high amine density makes it a versatile intermediate in polymer synthesis, crosslinking agents, and coordination chemistry. Its applications span pharmaceuticals, chelating agents, and dendrimer production due to its ability to form stable complexes with metal ions .

Propriétés

Numéro CAS |

115310-97-9 |

|---|---|

Formule moléculaire |

C4H13N3 |

Poids moléculaire |

103.17 g/mol |

Nom IUPAC |

2-(aminomethyl)propane-1,3-diamine |

InChI |

InChI=1S/C4H13N3/c5-1-4(2-6)3-7/h4H,1-3,5-7H2 |

Clé InChI |

XXZJETFEIRYFCD-UHFFFAOYSA-N |

SMILES canonique |

C(C(CN)CN)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: 1,3-Propanediamine, 2-(aminométhyl)- peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de l'acrylonitrile avec l'ammoniac, suivie de l'hydrogénation de l'aminopropionitrile résultant . Ce processus nécessite généralement un catalyseur tel que le nickel de Raney et est réalisé sous haute pression et à haute température.

Méthodes de production industrielle: En milieu industriel, la production de 1,3-Propanediamine, 2-(aminométhyl)- implique souvent l'utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Le processus peut également inclure des étapes de purification telles que la distillation ou la cristallisation pour éliminer les impuretés et obtenir le produit souhaité .

Analyse Des Réactions Chimiques

4. Applications de recherche scientifique

1,3-Propanediamine, 2-(aminométhyl)- a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie: Il est utilisé comme élément de base dans la synthèse de molécules organiques complexes et de polymères.

Biologie: Ce composé est utilisé dans la préparation de molécules biologiquement actives et comme réactif dans les dosages biochimiques.

Médecine: Il est impliqué dans la synthèse d'intermédiaires pharmaceutiques et d'ingrédients pharmaceutiques actifs (API).

Industrie: Il est utilisé dans la production de revêtements, d'adhésifs et de résines

5. Mécanisme d'action

Le mécanisme d'action de 1,3-Propanediamine, 2-(aminométhyl)- implique sa capacité à former des liaisons hydrogène et à interagir avec diverses cibles moléculaires. Les groupes amine du composé peuvent agir comme des nucléophiles, participant à des réactions avec des centres électrophile dans d'autres molécules. Cette réactivité lui permet de modifier la structure et la fonction des molécules cibles, conduisant à divers effets chimiques et biologiques.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,3-Propanediamine, 2-(aminomethyl)- has the molecular formula and is characterized by its amine functional groups. Its structure allows it to participate in various chemical reactions, making it suitable for multiple applications.

Biochemical Research

- Copper Chelation : N,N'-Bis(2-aminoethyl)-1,3-propanediamine has been identified as a high-affinity chelator for copper ions. It inhibits mitochondrial cytochrome c oxidase in human promyelocytic leukemia cells (HL-60), demonstrating its potential in studying cellular copper deficiency and its effects on mitochondrial function .

- Gene Regulation Studies : The compound has been utilized to investigate the regulation of genes encoding superoxide dismutase in Escherichia coli, highlighting its role in understanding microbial responses to metal ion availability .

Environmental Applications

- Carbon Dioxide Capture : Recent research has explored formulations involving 1,3-propanediamine derivatives for post-combustion carbon dioxide capture. These formulations show promise in enhancing the efficiency of CO2 absorption processes .

Pharmaceutical Applications

- Intermediate in Drug Synthesis : The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to form stable complexes with metal ions makes it valuable in drug formulation and delivery systems .

Chemical Manufacturing

- Curing Agents for Epoxy Resins : 1,3-Propanediamine, 2-(aminomethyl)- is widely used as a curing agent in epoxy resins, providing enhanced mechanical properties and chemical resistance to the final products .

- Surfactants and Cleaning Agents : It is employed in the production of surfactants and cleaning agents due to its surface-active properties. The compound can improve the efficacy of cleaning formulations .

Textile and Leather Industry

- Cross-Linking Agent : In the textile industry, this compound acts as a cross-linking agent for cellulose fibers, improving the durability and performance of fabrics. It is also used as an anti-shrinking agent for leather products .

Case Study 1: Carbon Capture Efficiency

A study evaluated the performance of N-(3-aminopropyl)-1,3-propanediamine activated with dimethylamino-2-propanol for carbon dioxide capture from flue gases. The results indicated that this formulation significantly improved CO2 absorption rates compared to traditional amines .

Case Study 2: Biochemical Pathways in Microorganisms

Research conducted on Escherichia coli demonstrated that N,N'-Bis(2-aminoethyl)-1,3-propanediamine could modulate gene expression related to oxidative stress responses. This study provided insights into the biochemical pathways influenced by metal ion availability .

Mécanisme D'action

The mechanism of action of 1,3-Propanediamine, 2-(aminomethyl)- involves its ability to form hydrogen bonds and interact with various molecular targets. The amine groups in the compound can act as nucleophiles, participating in reactions with electrophilic centers in other molecules. This reactivity allows it to modify the structure and function of target molecules, leading to various chemical and biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 1,3-propanediamine, 2-(aminomethyl)-, and analogous compounds:

Structural and Functional Insights

Branching vs. Linearity: The 2-(aminomethyl) substitution in the target compound introduces branching, enhancing steric effects and coordination sites compared to linear 1,3-propanediamine. This branching is critical in forming stable metal complexes, as demonstrated in cobalt coordination studies . In contrast, DMAPA (N,N-dimethyl-1,3-propanediamine) retains a linear structure but with reduced reactivity due to methyl groups on the primary amine, limiting its role in crosslinking .

Basicity and Solubility: 1,3-Propanediamine, 2-(aminomethyl)- exhibits higher basicity than its tetramethyl derivative (CAS 110-95-2) due to the presence of primary amines. However, the tetramethyl variant’s lower polarity makes it more soluble in organic solvents, favoring catalytic applications . The bis(2-aminoethyl) derivative (CAS 13002-64-7) combines high basicity with increased hydrophilicity, making it suitable for aqueous-phase chelation .

Applications in Coordination Chemistry :

- The target compound’s four amine groups enable it to act as a tetradentate ligand, forming complexes with transition metals like cobalt. highlights its use in isolating geometric isomers of cobalt complexes, showcasing its structural versatility .

- DMAPA, with fewer coordination sites, is less effective in such roles but finds utility in surfactant synthesis .

Safety and Handling: DMAPA (UN2734) is classified as corrosive, requiring stringent handling protocols .

Research Findings and Industrial Relevance

- Polymer Chemistry: The tetraamine structure of 1,3-propanediamine, 2-(aminomethyl)-, enables its use in synthesizing polyurethane and epoxy resins with enhanced thermal stability .

- Pharmaceuticals : Derivatives of this compound are explored in drug delivery systems due to their ability to form pH-sensitive dendrimers .

- Contrast Agents : Its metal-chelating properties are leveraged in MRI contrast agents, though this application remains under investigation .

Activité Biologique

1,3-Propanediamine, 2-(aminomethyl)-, also known as N-(2-aminoethyl)-1,3-propanediamine or by its chemical formula C4H13N3, is a compound that has garnered interest in various fields due to its biological activity. This compound is characterized by its structure as an alkane-alpha,omega-diamine with amino substituents that can participate in numerous biochemical processes.

- Molecular Formula : C4H13N3

- Molecular Weight : 101.17 g/mol

- CAS Number : 13531-52-7

- Chemical Structure : The compound features a propane backbone with amino groups at the first and third positions.

Biological Activity Overview

1,3-Propanediamine, 2-(aminomethyl)- exhibits a range of biological activities that have been explored in various studies. Its potential applications span from pharmaceuticals to environmental chemistry.

1. Antioxidant Properties

Research indicates that 1,3-propanediamine derivatives can act as antioxidants. They help mitigate oxidative stress by scavenging free radicals and reducing lipid peroxidation. This property makes them valuable in formulations aimed at protecting cells from oxidative damage.

2. Role in Carbon Dioxide Capture

Recent studies have highlighted the effectiveness of amine formulations containing 1,3-propanediamine for post-combustion carbon dioxide capture. The compound enhances the absorption capacity of CO2 when used in conjunction with other amines like dimethylamino-2-propanol, showcasing its utility in environmental applications aimed at reducing greenhouse gas emissions .

3. Biochemical Reactions

The compound can serve as a reagent in various biochemical reactions. For instance, it has been used in synthesizing metal complexes that may exhibit catalytic properties or enhanced reactivity in organic transformations .

Case Studies and Research Findings

The biological activity of 1,3-propanediamine can be attributed to several mechanisms:

- Hydrogen Bonding : The amino groups can form hydrogen bonds with substrates or enzymes, facilitating biochemical interactions.

- Electron Donation : As an amine, it can donate electrons to stabilize reactive intermediates during chemical reactions.

- Chelation : The ability to form complexes with metal ions enhances its role in catalysis and potentially reduces toxicity from heavy metals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.